molecular formula C18H21NO6 B11312167 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11312167
M. Wt: 347.4 g/mol
InChI Key: NNEWSXXUTMUZKB-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves several steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with 2-bromo-propionyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with beta-alanine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromen moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be compared with other similar compounds, such as:

These similar compounds share some biological activities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-12-9-17(22)25-15-10-13(5-6-14(12)15)24-11(2)18(23)19-8-7-16(20)21/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

NNEWSXXUTMUZKB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

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